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Compound of Interest

Compound Name: 1-Phenyl-2-(pyrazin-2-yl)ethanol

CAS No.: 36914-69-9

Cat. No.: B1360398

Get Quote

Executive Summary
The compound 1-Phenyl-2-(pyrazin-2-yl)ethanol (Formula:

, MW: 200.24 g/mol ) represents a critical scaffold in medicinal chemistry, often serving as a
linker intermediate in the synthesis of kinase inhibitors or antimicrobials. Its structure comprises
a phenyl ring and a pyrazine ring connected by a 2-hydroxyethyl linker.

This guide provides a definitive protocol for validating this structure, distinguishing it from

potential regioisomers (e.g., pyrazin-3-yl derivatives) and verifying its stereochemical integrity.

Synthetic Context & Impurity Profiling
To accurately elucidate the structure, one must understand the origin of the sample. The most

robust synthesis involves the lithiation of 2-methylpyrazine followed by nucleophilic addition to

benzaldehyde.

Reaction: 2-Methylpyrazine + LDA
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[Pyrazinyl-CH

]

Li

+ PhCHO

Product.

Critical Impurities:

Residual Benzaldehyde:[1] Detectable via aldehyde proton (~10 ppm).

Elimination Product (Styrylpyrazine): Detectable via alkene protons (6.5-7.0 ppm, large

coupling).

Oxidized Ketone:[1] 1-Phenyl-2-(pyrazin-2-yl)ethanone (loss of chiral center).

Mass Spectrometry & Elemental Composition
Objective: Confirm molecular formula and fragmentation fingerprint.

Experimental Protocol
Method: LC-MS (ESI+)

Solvent: Methanol/Water + 0.1% Formic Acid.

Data Interpretation
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Ion Type m/z (Observed) Interpretation

201.10
Protonated molecular ion

(Base Peak).

223.09 Sodium adduct (confirms MW).

183.09
Loss of water (Characteristic of

alcohols).

Fragment A 107.05
Hydroxybenzyl cation (

).

Fragment B 91.05

Tropylium ion (

), indicative of the benzyl

moiety.

Fragment C 81.04
Pyrazine fragment (cleavage of

alkyl chain).

Validation Check: The presence of the m/z 183 peak (M-18) confirms the secondary alcohol

functionality. If this peak is absent and m/z 201 is weak, suspect oxidation to the ketone.

Vibrational Spectroscopy (FT-IR)
Objective: Identify key functional groups and rule out carbonyl impurities.

O-H Stretch: Broad band at 3200–3400 cm

. Indicates hydrogen-bonded alcohol.

C-H Stretch (Aromatic): Weak bands at 3000–3100 cm

.

C=N / C=C (Pyrazine/Phenyl): Sharp bands at 1580 cm

and 1490 cm

.
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Absence of C=O: No strong peak at 1680–1720 cm

(confirms no ketone impurity).

Nuclear Magnetic Resonance (NMR) Architecture
Objective: Definitive mapping of the carbon skeleton and connectivity. Solvent: DMSO-

(Preferred for observing -OH coupling) or CDCl

.

H NMR Assignment (400 MHz, DMSO- )
The molecule possesses a chiral center at C-1, making the C-2 methylene protons (

) diastereotopic. They will not appear as a simple doublet but as an ABX system (or AB part of
ABX).
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Position (ppm) Multiplicity Integral
Assignment
Logic

Pyrazine H-3 8.52
d (

Hz)
1H

Most deshielded;

adjacent to N

and alkyl group.

Pyrazine H-5 8.46
d (

Hz)
1H

meta-coupling to

H-6.

Pyrazine H-6 8.38 dd 1H
Adjacent to N;

couples to H-5.

Phenyl (Ph) 7.20 – 7.40 Multiplet 5H
Overlapping

aromatic protons.

OH 5.45
d (

Hz)
1H

Exchangeable

with D

O.

C-1 Methine 5.05 ddd 1H
Couples to OH,

H-2a, and H-2b.

C-2 Methylene 3.15
dd (

)
1H

Diastereotopic

proton

.

C-2 Methylene 3.02
dd (

)
1H

Diastereotopic

proton

.

2D NMR Connectivity (The "Smoking Gun")
To prove the pyrazine is attached at position 2 (and not 3) and linked to the ethanol chain:

HMBC (Heteronuclear Multiple Bond Correlation):
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Key Correlation 1: The methylene protons at 3.02/3.15 ppm must show a strong cross-

peak to the Pyrazine C-2 quaternary carbon (~155 ppm) and Pyrazine C-3 (~143 ppm).

Key Correlation 2: The methine proton at 5.05 ppm must correlate to the Phenyl ipso-

carbon (~145 ppm).

COSY (Correlation Spectroscopy):

Confirms the spin system:

.

Visualization of NMR Logic
The following diagram illustrates the connectivity established by 2D NMR.

Structural Fragments

NMR Experiments

Pyrazine Ring
(C2/C3/C5/C6)

Ethylene Linker
(-CH2-CH-)

HMBC: H(CH2) -> C(Pyz)COSY: H(CH2) <-> H(CH)

Phenyl Ring
(C-ipso)

HMBC: H(CH) -> C(Ph)

HMBC (Long Range)

COSY (Direct H-H)

Click to download full resolution via product page

Caption: Figure 1. NMR Correlation Map. Green nodes represent experiments verifying the

connectivity between the red (Pyrazine), yellow (Linker), and blue (Phenyl) fragments.
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Stereochemical Analysis
Since the molecule contains one chiral center, the synthetic product is a racemate (

) unless asymmetric catalysis was used.

Chiral Separation Protocol
To separate or quantify the enantiomers (

vs

), use Chiral HPLC.

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

Mobile Phase: Hexane : Isopropanol (90:10) or Hexane : Ethanol (85:15).

Detection: UV at 254 nm (Pyrazine absorption).

Expected Result: Baseline separation of two peaks (

and

).

Note on Absolute Configuration: To assign

or

to a specific peak, one must either:

Perform X-ray crystallography (if solid).

Synthesize an authentic standard using asymmetric hydrogenation of the corresponding

ketone (e.g., using a Noyori catalyst).

Elucidation Workflow Summary
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Crude Sample

LC-MS (ESI+)
Confirm MW: 200.24

Confirm M-H2O

FT-IR
Confirm -OH (3300 cm-1)

Rule out C=O

1H NMR
Identify Pyrazine (3H)

Identify Diastereotopic CH2

2D NMR (HMBC)
Link Rings to Chain

Chiral HPLC
Determine ee%

Certified Structure
1-Phenyl-2-(pyrazin-2-yl)ethanol

Click to download full resolution via product page

Caption: Figure 2. Structural Elucidation Workflow. Step-by-step logic from crude sample to

certified structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1360398?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/CN109776400B/en
https://patents.google.com/patent/CN109776400B/en
https://www.benchchem.com/product/b1360398/docs#technical-guide-structural-elucidation-of-1-phenyl-2-pyrazin-2-yl-ethanol
https://www.benchchem.com/product/b1360398/docs#technical-guide-structural-elucidation-of-1-phenyl-2-pyrazin-2-yl-ethanol
https://www.benchchem.com/product/b1360398/docs#technical-guide-structural-elucidation-of-1-phenyl-2-pyrazin-2-yl-ethanol
https://www.benchchem.com/product/b1360398/docs#technical-guide-structural-elucidation-of-1-phenyl-2-pyrazin-2-yl-ethanol
https://www.benchchem.com/product/b1360398?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360398?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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